MPP-Dihydrochlorid

Übersicht

Beschreibung

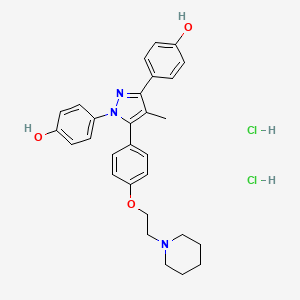

Methylpiperidino pyrazole is a synthetic, nonsteroidal compound known for its high selectivity as an antagonist of estrogen receptor alpha (ERα). It is widely used in scientific research to study the function of this receptor. The compound has a molecular formula of C29H31N3O3 and a molar mass of 469.585 g/mol .

Wissenschaftliche Forschungsanwendungen

Methylpiperidinopyrazol wird aufgrund seiner hohen Selektivität für den Östrogenrezeptor Alpha in der wissenschaftlichen Forschung umfassend eingesetzt. Einige seiner Anwendungen umfassen:

Chemie: Wird als Werkzeug zur Untersuchung der Funktion und Regulation von Östrogenrezeptoren verwendet.

Biologie: Hilft beim Verständnis der Rolle von Östrogenrezeptoren in verschiedenen biologischen Prozessen.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Krankheiten untersucht, die mit Östrogenrezeptor-Dysfunktion zusammenhängen, wie z. B. bestimmte Krebsarten.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt, die auf Östrogenrezeptoren abzielen

5. Wirkmechanismus

Methylpiperidinopyrazol übt seine Wirkung aus, indem es selektiv an den Östrogenrezeptor Alpha bindet und so dessen Aktivität hemmt. Diese Hemmung verhindert, dass der Rezeptor die Genexpression aktiviert, was für seine biologischen Funktionen unerlässlich ist. Die Verbindung weist eine 200-fache Selektivität für den Östrogenrezeptor Alpha gegenüber dem Östrogenrezeptor Beta und eine 1000-fache Selektivität für die Blockierung der vom Östrogenrezeptor Alpha vermittelten Genexpression im Vergleich zu dem des Östrogenrezeptors Beta auf .

Wirkmechanismus

Target of Action

MPP Dihydrochloride is a highly selective antagonist for the estrogen receptor alpha . It displays over 200-fold selectivity for the estrogen receptor alpha over the estrogen receptor beta . The estrogen receptor alpha plays a crucial role in mediating the effects of estrogen, a hormone that has significant influence on various physiological processes in mammals .

Mode of Action

MPP Dihydrochloride interacts with its primary target, the estrogen receptor alpha, by binding to it with high affinity . This binding action inhibits the activity of the estrogen receptor alpha, preventing it from exerting its typical effects .

Biochemical Pathways

It is known that the compound’s antagonistic action on the estrogen receptor alpha can influence various downstream effects related to the activity of this receptor .

Pharmacokinetics

It is soluble in dmso to a concentration of at least 20 mg/ml , which suggests that it may have good bioavailability when administered in a suitable formulation.

Result of Action

The molecular and cellular effects of MPP Dihydrochloride’s action primarily involve the inhibition of the estrogen receptor alpha’s activity . This can lead to changes in the physiological processes that are regulated by this receptor. For instance, MPP Dihydrochloride has been shown to induce significant apoptosis in endometrial cancer cell lines .

Biochemische Analyse

Biochemical Properties

MPP Dihydrochloride plays a significant role in biochemical reactions. It interacts with the estrogen receptor, specifically ER alpha . It has been shown to induce apoptosis in endometrial cancer cells and oLE cell lines .

Cellular Effects

MPP Dihydrochloride has various effects on cells. It can induce apoptosis in certain cell lines, such as endometrial cancer cells and oLE cells . It also has the ability to reverse the positive effects of beta-estradiol .

Molecular Mechanism

The molecular mechanism of MPP Dihydrochloride involves its interaction with the estrogen receptor, specifically ER alpha . It acts as a silent antagonist, displaying a high affinity for ER alpha .

Dosage Effects in Animal Models

The effects of MPP Dihydrochloride can vary with different dosages in animal models

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Methylpiperidinopyrazol kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von Hydrazinderivaten mit β-Diketonen beinhaltet. Diese Reaktion findet typischerweise in Gegenwart eines Katalysators wie Jod oder unter Mikrowellenbestrahlung statt, um die Reaktionsgeschwindigkeit und Ausbeute zu erhöhen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Methylpiperidinopyrazol beinhaltet häufig Ansätze der grünen Chemie, wie die Verwendung von Wasser als Lösungsmittel und die Verwendung umweltfreundlicher Katalysatoren. Diese Methoden zielen darauf ab, die Umweltbelastung zu verringern und die Nachhaltigkeit des Produktionsprozesses zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Methylpiperidinopyrazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die an den Pyrazolring gebundenen funktionellen Gruppen modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten typischerweise Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Pyrazolderivate, die unterschiedliche biologische und chemische Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

Methylpiperidinopyrazol ist aufgrund seiner hohen Selektivität für den Östrogenrezeptor Alpha einzigartig. Ähnliche Verbindungen umfassen:

Propylpyrazoletriol: Ein weiterer selektiver Antagonist des Östrogenrezeptors Alpha.

Diarylpropionitril: Selektiv für den Östrogenrezeptor Beta.

Prinaberel: Ein selektiver Agonist des Östrogenrezeptors Beta.

Liquiritigenin: Eine natürliche Verbindung mit selektiver Östrogenrezeptor-Beta-Aktivität

Diese Verbindungen unterscheiden sich in ihrer Selektivität und biologischen Aktivität, was Methylpiperidinopyrazol zu einem wertvollen Werkzeug macht, um speziell den Östrogenrezeptor Alpha zu untersuchen.

Eigenschaften

IUPAC Name |

4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O3/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31/h5-16,33-34H,2-4,17-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLGPGWHIIHRHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045817 | |

| Record name | Methylpiperidinopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289726-02-9, 2512204-77-0 | |

| Record name | Methylpiperidinopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLPIPERIDINOPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNC6T7K8P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is MPP dihydrochloride and what is its primary mechanism of action?

A1: MPP dihydrochloride (1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride) is a selective antagonist of the estrogen receptor alpha (ERα) [, , , , , , , ]. This means that it binds to ERα, preventing the natural ligand, 17β-estradiol (E2), from binding and exerting its effects.

Q2: What are the downstream effects of MPP dihydrochloride binding to ERα?

A2: By blocking ERα, MPP dihydrochloride inhibits the estrogen signaling pathway. This can lead to various downstream effects depending on the cell type and context. For example, in ERα-positive endometrial cancer cells, MPP dihydrochloride was shown to decrease cell proliferation, reduce ERα activity, and decrease the expression of ERα and its phosphorylated form (p-ERα) [, ]. In primary cultures of rat mesencephalic neurons, MPP dihydrochloride partially blocked the neuroprotective effects of estrogen against injury induced by activated microglia, suggesting involvement of both ERα and ERβ in this process [, ].

Q3: How does the selectivity of MPP dihydrochloride for ERα compare to other estrogen receptor antagonists?

A3: MPP dihydrochloride exhibits a higher selectivity for ERα compared to some other antagonists like ICI 182,780, which blocks both ERα and ERβ [, , , , ]. This selectivity makes MPP dihydrochloride a valuable tool for dissecting the specific roles of ERα in various biological processes.

Q4: What are some examples of how MPP dihydrochloride is used in scientific research?

A4: MPP dihydrochloride is frequently employed in research to:

- Investigate the role of ERα in various diseases: Researchers used MPP dihydrochloride to explore the role of ERα in endometrial cancer [, ], neuroprotection [, , ], benign prostatic hyperplasia [], and colorectal cancer [].

- Elucidate the mechanisms of estrogen signaling: By blocking ERα, researchers can determine the specific contributions of this receptor subtype to downstream effects [, , ].

- Develop and test novel ERα-targeted therapies: MPP dihydrochloride can serve as a benchmark compound for comparing the efficacy and selectivity of newly developed ERα antagonists [, , ].

Q5: Have any studies looked into the pharmacokinetics or pharmacodynamics of MPP dihydrochloride?

A6: The provided research abstracts do not delve into detailed pharmacokinetic or pharmacodynamic studies of MPP dihydrochloride. While some studies mention in vivo experiments [, , , ], they primarily focus on the compound's effects rather than its absorption, distribution, metabolism, and excretion.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)